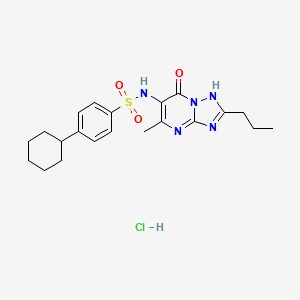
HDAC6-IN-4b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HDAC6-IN-4b is a potent and selective hdac6 inhibitor
Applications De Recherche Scientifique
HDAC6 and Disease Treatment
HDAC6, a class IIb deacetylase, regulates various biological processes and is a potential therapeutic target for a range of diseases. It's overexpressed or deregulated in cancers, neurodegenerative diseases, and inflammatory disorders. HDAC6 inhibitors, like HDAC6-IN-4b, may offer therapeutic potential in these contexts (Li, Shin, & Kwon, 2012).
Microtubular Structure and Prostate Cancer
Selective HDAC6 inhibitors, such as HDAC6-IN-4b, are known to affect microtubular organization in prostate cancer cells. These inhibitors enhance α-tubulin acetylation, impacting cell viability and proliferation, indicating potential in cancer treatment (Seidel et al., 2016).
Fluorescent Probing and Biological Function
HDAC6-IN-4b, as a fluorescent probe, can be utilized to study HDAC6's role in various physiological and pathological contexts. This approach aids in elucidating HDAC6's biological functions and its involvement in disease mechanisms (Zhang, Yan, & Yao, 2017).
HDAC6 Degraders in Cancer Therapy
Development of HDAC6-selective degraders, related to HDAC6-IN-4b, targets HDAC6 in cancer cells. These degraders show promise in anticancer therapeutics, emphasizing HDAC6's significance in cancer pathways (Yang et al., 2020).
Inhibition in Neurodegenerative Diseases
HDAC6-IN-4b is relevant in neurodegenerative diseases due to HDAC6's unique properties. Inhibitors targeting HDAC6 have shown effectiveness in preclinical models of these diseases, suggesting potential therapeutic applications (Shen & Kozikowski, 2019).
Structural Specificity and Drug Design
Understanding the structure and function of HDAC6 is crucial for developing inhibitors like HDAC6-IN-4b. Studies focusing on the structural determinants of HDAC6 help in the discovery of novel, effective inhibitors (Seidel, Schnekenburger, Dicato, & Diederich, 2015).
Potential in Treating Lymphoproliferative Disease
HDAC6 inhibitors, including HDAC6-IN-4b, are being studied for their effectiveness in treating lymphoproliferative disorders. They are emerging as potential selective therapeutic agents due to their ability to regulate various cellular processes significant in cancer pathogenesis (Cosenza & Pozzi, 2018).
Propriétés
Nom du produit |
HDAC6-IN-4b |
|---|---|
Formule moléculaire |
C21H20FN3O3 |
Poids moléculaire |
381.4074 |
Nom IUPAC |
(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide |
InChI |
InChI=1S/C21H20FN3O3/c1-2-19-23-18-13-17(22)15(8-9-20(26)24-28)12-16(18)21(27)25(19)11-10-14-6-4-3-5-7-14/h3-9,12-13,28H,2,10-11H2,1H3,(H,24,26)/b9-8+ |
Clé InChI |
NAMOJMZBPJZNOD-CMDGGOBGSA-N |
SMILES |
O=C(NO)/C=C/C1=CC2=C(N=C(CC)N(CCC3=CC=CC=C3)C2=O)C=C1F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HDAC6-IN-4b; HDAC6 IN 4b; HDAC6IN4b |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)

![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)